molecular formula C12H18ClN3O4 B14173389 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride

2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride

Cat. No.: B14173389
M. Wt: 303.74 g/mol
InChI Key: FNJHXMNLZIURCP-UHFFFAOYSA-N
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Description

2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride is a chemical compound with the molecular formula C12H18ClN3O4. It is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that is a critical component of DNA and RNA

Preparation Methods

The synthesis of 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride typically involves multi-step organic reactions. The final step involves the quaternization of the pyrimidine nitrogen with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt .

Chemical Reactions Analysis

2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride involves its interaction with biological targets such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18ClN3O4

Molecular Weight

303.74 g/mol

IUPAC Name

2-[4,5-bis(ethoxycarbonyl)pyrimidin-2-yl]ethylazanium;chloride

InChI

InChI=1S/C12H17N3O4.ClH/c1-3-18-11(16)8-7-14-9(5-6-13)15-10(8)12(17)19-4-2;/h7H,3-6,13H2,1-2H3;1H

InChI Key

FNJHXMNLZIURCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)CC[NH3+].[Cl-]

Origin of Product

United States

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